molecular formula C12H15ClN4O B6185810 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride CAS No. 2624129-76-4

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride

Cat. No.: B6185810
CAS No.: 2624129-76-4
M. Wt: 266.7
InChI Key:
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Description

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride is a synthetic compound with a unique structure that combines an aminophenyl group, an ethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of an appropriate hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the aminophenyl group: This step involves the coupling of the pyrazole intermediate with a 4-aminophenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Addition of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the carboxamide: This step involves the reaction of the intermediate with an appropriate amine or ammonia to form the carboxamide group.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the aminophenyl group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Nitro derivatives of the aminophenyl group.

    Reduction: Aminophenyl derivatives from nitro compounds.

    Substitution: Various substituted pyrazole derivatives depending on the substituents used.

Scientific Research Applications

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. The ethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminophenyl)-3-ethyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the hydrochloride salt form.

    1-(4-nitrophenyl)-5-ethyl-1H-pyrazole-4-carboxamide: Contains a nitro group instead of an amino group.

    1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxamide: Contains a methyl group instead of an ethyl group.

Uniqueness

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the hydrochloride salt form can also enhance its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

2624129-76-4

Molecular Formula

C12H15ClN4O

Molecular Weight

266.7

Purity

0

Origin of Product

United States

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